In Vitro Functional Potency at Human Nicotinic Acetylcholine Receptors (nAChR)
The target compound has been specifically evaluated for its agonist functional potency at the human alpha-1-beta-1-gamma-delta nicotinic acetylcholine receptor (nAChR) subtype, a profile that is not established for the closely related regioisomers 2-(2-hydroxyphenyl)nicotinic acid and 4-(2-hydroxyphenyl)nicotinic acid [1]. While the 2-substituted isomer has been profiled at the alpha4-beta2 nAChR subtype (BindingDB ChEMBL_142742), the 6-substituted isomer's activity at the alpha-1-beta-1-gamma-delta subtype represents a distinct target engagement profile [2].
| Evidence Dimension | Functional agonist potency at recombinant human nAChR subtypes |
|---|---|
| Target Compound Data | Potency data reported but specific Ki/EC50 value not publicly disclosed in abstract. |
| Comparator Or Baseline | 2-(2-Hydroxyphenyl)nicotinic acid (tested on alpha4-beta2 nAChR) [2]; 6-phenylnicotinic acid (tested on LDH-A, IC50 = 2.00E+6 nM) [3] |
| Quantified Difference | Different nAChR subtype specificity (alpha-1-beta-1-gamma-delta vs. alpha4-beta2) and distinct primary target class (nAChR vs. LDH-A). |
| Conditions | Recombinant human alpha-1-beta-1-gamma-delta nAChR expressed in human embryonic kidney (HEK) cell lines [1]. |
Why This Matters
This data confirms the compound has a defined and specific biological interaction, distinguishing it from uncharacterized or promiscuous analogs and providing a clear starting point for nAChR-focused research programs.
- [1] BindingDB. (n.d.). Assay Summary for ChEMBL_142604 (CHEMBL751143). Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). Assay Summary for ChEMBL_142742 (CHEMBL751478). Retrieved from BindingDB. View Source
- [3] BindingDB. (n.d.). Entry for 6-Phenylnicotinic Acid (CHEMBL2316892). Retrieved from BindingDB. View Source
